Edetic Acid

Overview

Description

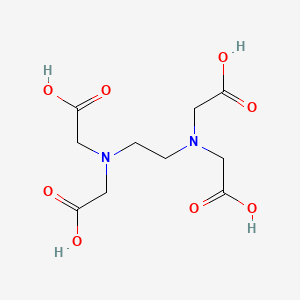

Edetic acid (Ethylenediaminetetraacetic acid, EDTA) is a synthetic hexadentate chelating agent with the molecular formula C₁₀H₁₆N₂O₈ and a molecular weight of 292.24 g/mol . It binds metal ions via four carboxylate and two amine groups, forming stable, water-soluble complexes. EDTA exists in several salt forms, including disodium (Na₂EDTA), calcium disodium (CaNa₂EDTA), and tetrasodium (Na₄EDTA) salts, each tailored for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edetic acid is synthesized through a reaction involving ethylenediamine, formaldehyde, and sodium cyanide. The reaction proceeds as follows: [ \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 4\text{CH}_2\text{O} + 4\text{NaCN} + 4\text{H}_2\text{O} \rightarrow (\text{NaO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CO}_2\text{Na})_2 + 4\text{NH}_3 ] The intermediate product is then acidified with hydrochloric acid to yield this compound: [ (\text{NaO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CO}_2\text{Na})_2 + 4\text{HCl} \rightarrow (\text{HO}_2\text{CCH}_2)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CO}_2\text{H})_2 + 4\text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and efficient removal of by-products to maximize yield and purity .

Types of Reactions:

Chelation: this compound forms stable complexes with metal ions such as calcium, iron, and magnesium. This chelation process is crucial in various applications, including water softening and metal detoxification.

Substitution Reactions: this compound can undergo substitution reactions where its carboxyl groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Chelation: Typically involves aqueous solutions of metal ions and this compound at neutral to slightly alkaline pH.

Substitution: Requires specific reagents depending on the desired substitution, such as alkylating agents or acylating agents.

Major Products:

Chelation: Metal-edetic acid complexes, such as calcium-edetic acid and iron-edetic acid.

Substitution: Derivatives of this compound with modified functional groups.

Scientific Research Applications

Chelation Therapy

EDTA is widely used in chelation therapy to treat heavy metal poisoning, such as lead and mercury. The compound binds to toxic metals in the bloodstream, facilitating their excretion through urine. This application is critical for patients with conditions like thalassemia, where repeated blood transfusions can lead to excess iron accumulation in the body .

Anticoagulant in Blood Samples

In clinical laboratories, EDTA serves as an anticoagulant for blood samples. By chelating calcium ions, it prevents blood coagulation, preserving the morphology of blood cells for accurate analysis . This property is especially important in complete blood count tests.

Diagnostic Applications

EDTA is utilized in kidney function tests by administering chromium(III) complexes. The filtration of these complexes into urine allows for the evaluation of glomerular filtration rate (GFR), providing essential insights into renal health .

DNA and RNA Preservation

In molecular biology, EDTA plays a crucial role in the preservation and extraction of nucleic acids. It stabilizes DNA and RNA by binding metal ions that could otherwise degrade these molecules. EDTA is commonly included in buffers used for plasmid DNA extraction .

Enzyme Activity Inhibition

EDTA is employed to inhibit metal-dependent enzymes during biochemical assays. By chelating necessary metal cofactors, researchers can study enzyme structure and function without interference from these ions .

Soil Remediation

EDTA has been investigated for its potential to remediate contaminated soils by mobilizing heavy metals, making them easier to extract or neutralize. This application is particularly relevant in areas affected by industrial pollution .

Water Quality Testing

In environmental monitoring, EDTA is used as a reagent for assessing water hardness and detecting heavy metal contamination through complexometric titrations .

Food Preservation

EDTA is utilized as a preservative in food products to prevent discoloration and rancidity caused by metal ions. Its ability to stabilize food formulations enhances shelf life and safety .

Cosmetic Formulations

In cosmetics, EDTA acts as a sequestering agent that improves product stability by binding metal ions that could catalyze degradation reactions .

Case Study 1: EDTA in Wound Healing

A study evaluated the efficacy of a hydrofiber dressing containing ionic silver and EDTA on hard-to-heal wounds. Over three months, patients treated with this dressing showed significant reductions in infection levels and wound size, demonstrating EDTA's role in enhancing healing outcomes .

Case Study 2: EDTA-Induced Diagnostic Errors

Research highlighted how EDTA can cause pseudothrombocytopenia—falsely low platelet counts due to aggregation—leading to misdiagnosis and unnecessary treatments. This case emphasizes the importance of understanding EDTA's effects in clinical settings .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicine | Chelation therapy | Treatment of heavy metal poisoning |

| Laboratory | Anticoagulant for blood samples | Preserves cell morphology |

| Molecular Biology | DNA/RNA preservation | Enhances extraction efficiency |

| Environmental Science | Soil remediation | Mobilizes heavy metals |

| Food Industry | Food preservation | Extends shelf life |

| Cosmetics | Product stability | Prevents degradation |

Mechanism of Action

Edetic acid exerts its effects through chelation, where it binds to metal ions via its carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be excreted from the body or removed from solutions. The chelation process involves the displacement of calcium ions by other metal ions, forming a stable complex that prevents the metal ions from participating in unwanted reactions .

Comparison with Similar Compounds

EDTA belongs to the polyaminocarboxylic acid family. Below is a detailed comparison with structurally or functionally related chelators:

Pentetic Acid (Diethylenetriaminepentaacetic Acid, DTPA)

Key Difference : DTPA’s additional amine and carboxylate groups enhance binding to trivalent ions (e.g., Fe³⁺, Pu⁴⁺), making it superior for nuclear medicine and radiopharmaceuticals .

Hydroxyethylethylenediaminetriacetic Acid (HEDTA)

Key Difference : HEDTA’s hydroxyethyl group reduces affinity for Fe³⁺ compared to EDTA but improves performance in high-pH industrial processes .

Citric Acid

Key Difference : Citric acid’s weaker chelation is suitable for food and low-pH applications, whereas EDTA’s higher affinity is preferred for medical and industrial uses .

Tris (Tromethamine)

Key Difference : Tris is primarily a buffer with mild chelating properties, unlike EDTA’s robust metal-binding capacity .

Research Findings and Clinical Insights

- Dental Applications : A 2006 study compared 24% EDTA (neutral pH) with citric acid (low pH) for root surface biomodification. EDTA improved clinical attachment levels by 2.1 mm vs. 1.5 mm for citric acid, attributed to its gentler pH and collagen preservation .

- COVID-19 Repurposing : Computational models identified EDTA as a candidate for SARS-CoV-2 protease inhibition, though direct antiviral evidence remains theoretical .

Biological Activity

Edetic acid, commonly known as EDTA (ethylenediaminetetraacetic acid), is a chelating agent that has garnered significant attention in various fields, including medicine, microbiology, and environmental science. Its biological activity primarily revolves around its ability to bind metal ions, which can influence biochemical processes and microbial interactions. This article presents a comprehensive overview of the biological activity of EDTA, supported by research findings and case studies.

EDTA functions as a hexadentate ligand , meaning it can form multiple bonds with metal ions. This ability allows it to effectively sequester divalent and trivalent metal ions such as calcium, magnesium, iron, and lead. The chelation process reduces the availability of these metals for biological reactions, which can have both therapeutic and inhibitory effects.

Antimicrobial Activity

One of the most notable biological activities of EDTA is its antimicrobial properties. Research indicates that EDTA can disrupt bacterial cell membranes and inhibit biofilm formation:

- Case Study : A study demonstrated that EDTA significantly reduced biofilm formation by Pseudomonas aeruginosa. Treatment with 2 mM EDTA inhibited biofilm development after 72 hours, showcasing its potential as an antibiofilm agent in wound care .

- Clinical Application : In a randomized study involving children undergoing chemotherapy, the use of minocycline combined with EDTA (M-EDTA) as a lock solution for central venous catheters resulted in a substantial reduction in catheter-associated bloodstream infections (CABSI). The infection rate dropped from 73.1% in the heparin group to 20.8% in the M-EDTA group .

Inhibition of Toxin Production

EDTA's role extends to inhibiting toxin production in certain fungi:

- Research Findings : A study on Fusarium graminearum revealed that treatment with 0.4 mM and 0.8 mM EDTANa significantly decreased the production of deoxynivalenol (DON), a mycotoxin, by 47% and 57.3%, respectively. The expression of key genes involved in trichothecene biosynthesis was also down-regulated .

Chelation Therapy

In clinical settings, EDTA is utilized for chelation therapy to treat heavy metal poisoning:

- Lead Excretion Study : Historical data indicate that oral administration of calcium disodium EDTA enhances lead excretion in urine. A study showed that after administration, patients exhibited increased urinary lead levels, demonstrating the compound's effectiveness in detoxifying heavy metals .

Toxicological Considerations

While EDTA is generally regarded as safe when used appropriately, it does present some toxicological concerns:

- Teratogenicity : High doses of EDTA have been associated with teratogenic effects due to zinc depletion. Studies suggest that teratogenicity is primarily observed at doses exceeding 1000 mg/kg/day .

- Skin Sensitization : Some studies indicate that this compound salts may act as weak skin sensitizers, although this effect varies among individuals .

Summary Table of Biological Activities

Chemical Reactions Analysis

Chloroacetic Acid Condensation

Reacting ethylenediamine with chloroacetic acid under alkaline conditions:

This method yields crude EDTA, which is purified via recrystallization .

Formaldehyde-Cyanide Process

A more efficient route involving formaldehyde and sodium cyanide:

The tetrasodium salt is subsequently acidified to produce free EDTA:

This process accounts for ~80,000 tonnes/year of global EDTA production .

Complexation Reactions with Metal Ions

EDTA’s hallmark reaction is its formation of octahedral, water-soluble complexes with divalent and trivalent metal cations. Key characteristics include:

Equilibrium and Stability Constants

The general reaction for Fe³⁺ chelation:

Stability constants () vary by metal:

| Metal Ion | (25°C) |

|---|---|

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Pb²⁺ | 18.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

These values reflect EDTA’s preferential binding to Fe³⁺ over alkaline earth metals .

Chelation Mechanism

EDTA binds via two amine nitrogen and four carboxylate oxygen atoms, forming a rigid cage around the metal. For example, the Fe³⁺ complex adopts a seven-coordinate geometry in aqueous solutions .

Acid-Base Reactions and pH Dependence

EDTA’s protonation states dictate its chelation efficiency. Its dissociation constants (p) are:

| Protonation Step | p |

|---|---|

| Carboxyl 1 | 0.0 |

| Carboxyl 2 | 1.5 |

| Carboxyl 3 | 2.0 |

| Carboxyl 4 | 2.66 |

| Amine 1 | 6.16 |

| Amine 2 | 10.24 |

At neutral pH, the predominant species is , which optimally chelates Ca²⁺ and Mg²⁺. Fully deprotonated forms stronger complexes with Fe³⁺ and Cu²⁺ at alkaline pH .

Reactions with Oxidizing Agents and Hazardous Interactions

-

Lead Dioxide (PbO₂): Reacts violently with EDTA, generating toxic nitrogen oxides .

-

Strong Oxidizers (e.g., Perchlorates): Incompatible due to risk of exothermic decomposition .

-

Cyanide Salts: Releases gaseous hydrogen cyanide (HCN) under acidic conditions .

Biodegradation

EDTA is not readily biodegradable under standard conditions but degrades slowly in alkaline environments (pH > 8) via photolytic and microbial pathways. Key breakdown products include ethylenediaminetriacetate (ED3A) and glycine .

Biological Chelation

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the chelation efficacy of Edetic Acid (EDTA) in biological systems?

- Methodological Answer : Begin by defining the dependent variable (e.g., metal ion concentration) and independent variables (e.g., EDTA concentration, pH, temperature). Use spectrophotometry or atomic absorption spectroscopy to quantify metal-chelate complexes. Include controls (e.g., untreated samples, alternative chelators) to isolate EDTA-specific effects. For enzyme inhibition studies, follow protocols like those in enzymatic activity assays , ensuring pH stability to avoid confounding effects on enzyme function. Validate data consistency via triplicate trials and statistical tests (e.g., ANOVA).

Q. What ethical considerations are critical when using this compound in human tissue or clinical research?

- Methodological Answer : Ensure compliance with institutional review board (IRB) guidelines, particularly for studies involving human samples. Address informed consent, data anonymization, and proper disposal of EDTA-containing waste. Cite protocols for handling biohazardous materials and reference ethical frameworks like the Declaration of Helsinki. Maintain transparency in reporting conflicts of interest, as emphasized in ethical research guidelines .

Q. How can researchers optimize the preparation of this compound solutions for analytical chemistry applications?

- Methodological Answer : Follow standardized protocols for solution preparation, such as dissolving 293 mg EDTA in 1 L of water with pH adjustment (e.g., using ammonium hydroxide and glacial acetic acid to pH 6.6, as in USP methods ). Validate purity via titration or HPLC, and document buffer composition to ensure reproducibility. Pre-filter and degas solutions for chromatographic applications to avoid column contamination .

Advanced Research Questions

Q. How can contradictory data on this compound’s interference with enzymatic assays be resolved?

- Methodological Answer : Contradictions often arise from EDTA’s dual role as a protease inhibitor and metal chelator. Use cross-validation with alternative chelators (e.g., EGTA) to isolate metal-dependent effects. Employ kinetic modeling to distinguish between direct enzyme inhibition and indirect metal depletion. Reference studies like Widarti et al. (2017) on analytical interferences and apply error analysis frameworks to quantify uncertainty .

Q. What advanced statistical methods are suitable for analyzing time-dependent chelation kinetics of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Michaelis-Menten kinetics adapted for chelation) or machine learning algorithms to predict binding affinities under varying conditions. Validate models with experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Graphical analysis (e.g., Lineweaver-Burk plots) can identify saturation points, as recommended for complex biochemical systems .

Q. How can researchers ensure reproducibility in this compound studies across interdisciplinary applications (e.g., environmental science vs. biochemistry)?

- Methodological Answer : Standardize reporting by adhering to journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details ). Publish raw data and computational scripts in supplementary materials. For environmental studies, document EDTA degradation pathways and ecotoxicological endpoints, contrasting with biochemical focus on cellular uptake mechanisms. Cross-reference methodologies from disciplines like analytical chemistry and database systems (e.g., ACID principles for data integrity ).

Q. What strategies mitigate EDTA-induced artifacts in metalloprotein studies?

- Methodological Answer : Pre-treat samples with EDTA alternatives (e.g., desferrioxamine) for comparative analysis. Use X-ray crystallography or NMR to confirm metal-binding site occupancy. For proteomic workflows, apply metal-free buffers post-EDTA treatment to prevent residual chelation. Cite Dobson & Winter (2014) on methodological artifacts in metalloprotein research .

Q. Methodological & Reporting Guidelines

Q. How should researchers structure a manuscript investigating this compound’s role in novel drug formulations?

- Methodological Answer : Follow IMRAD structure:

- Introduction : Link EDTA’s chelation properties to drug stability or bioavailability, citing prior work (e.g., Kraft, 2003 ).

- Methods : Detail EDTA synthesis/purification steps, referencing USP protocols . Include statistical thresholds (e.g., p < 0.05).

- Results : Use tables to compare drug release rates with/without EDTA; avoid duplicating data in figures .

- Discussion : Contrast findings with literature, addressing discrepancies in EDTA’s efficacy across pH gradients .

Q. What are best practices for synthesizing decades of conflicting literature on this compound’s environmental impact?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Categorize studies by EDTA concentration, ecosystem type, and regulatory thresholds. Apply meta-analysis tools (e.g., RevMan) to quantify effect sizes. Highlight gaps using frameworks from Karlsson (2021) on data consistency and prioritize studies with robust methodologies (e.g., long-term ecological monitoring ).

Q. Data Management & Collaboration

Q. How can interdisciplinary teams harmonize data on this compound’s applications in biochemistry and industrial processes?

- Methodological Answer : Use shared repositories (e.g., Zenodo) with standardized metadata tags (e.g., EDTA concentration, temperature). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. For collaborative writing, reference tools like Overleaf and version-control systems (e.g., Git) to track contributions, aligning with authorship guidelines .

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8, Array | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022977 | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Colorless crystals | |

CAS No. |

60-00-4, 688-55-1, 62-33-9 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G34HU7RV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.